molecular formula C14H18ClNO2 B5713640 1-(5-chloro-2-methoxybenzoyl)azepane

1-(5-chloro-2-methoxybenzoyl)azepane

Cat. No.: B5713640
M. Wt: 267.75 g/mol
InChI Key: WEJDFFBRSHPEON-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)azepane is a chemical compound of interest in pharmaceutical and organic chemistry research. This molecule features a seven-membered azepane ring, a scaffold recognized for its value in drug discovery. Recent investigations into novel azepane derivatives highlight their potential as original scaffolds for targeting neuropsychiatric disorders, with some compounds demonstrating favorable pharmacokinetic properties and brain penetrance . The structure incorporates a 5-chloro-2-methoxybenzoyl group, a motif present in compounds used for the synthesis of more complex molecules, such as benzenesulfonamide derivatives . The chloro and methoxy substituents on the aromatic ring are common in medicinal chemistry and can influence the molecule's binding affinity and metabolic stability. This combination of a privileged azepane ring with a substituted benzoyl group makes this compound a potentially valuable building block for researchers constructing chemical libraries or exploring new chemical entities (NCEs) . Its applications are primarily in the early stages of drug discovery, including hit identification, lead optimization, and structure-activity relationship (SAR) studies. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDFFBRSHPEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of Azepane and Benzoyl Azepane Structures

Application of Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of a novel or uncharacterized organic molecule like 1-(5-chloro-2-methoxybenzoyl)azepane is unequivocally established through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all distinct proton environments in the molecule. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The chloro and methoxy (B1213986) substituents create a specific splitting pattern. The proton ortho to the methoxy group would likely appear as a doublet, the proton between the chloro and methyoxy groups as a doublet of doublets, and the proton ortho to the chloro group as a doublet. The methoxy group itself would present as a sharp singlet, typically around 3.8-4.0 ppm. The protons of the azepane ring would appear as a series of broad, overlapping multiplets in the upfield region (typically 1.5-3.6 ppm), a consequence of the ring's conformational flexibility and the restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would be easily identifiable by its characteristic downfield shift (around 170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The six carbons of the azepane ring would be found in the upfield region (25-50 ppm). Due to restricted amide bond rotation, it is possible to observe separate signals for carbons symmetrically equivalent in a freely rotating system, providing insight into the conformational dynamics.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

The following data is hypothetical and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170
Quaternary Aromatic (C-Cl)-~128
Quaternary Aromatic (C-OMe)-~155
Quaternary Aromatic (C-C=O)-~130
Aromatic CH (ortho to OMe)~6.9-7.1 (d)~112
Aromatic CH (ortho to C=O)~7.3-7.5 (dd)~132
Aromatic CH (ortho to Cl)~7.2-7.4 (d)~129
Methoxy (OCH₃)~3.8-3.9 (s)~56
Azepane CH₂ (adjacent to N)~3.4-3.6 (m)~48, ~45
Azepane CH₂~1.5-1.9 (m)~29, ~27, ~26

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong absorption band for the amide carbonyl (C=O) stretch, expected in the range of 1630-1660 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic azepane ring (around 2850-2950 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental formula of the compound. For this compound (C₁₄H₁₈ClNO₂), the expected exact mass would be confirmed. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom. Fragmentation patterns would likely show the loss of the azepane ring or cleavage at the benzoyl-nitrogen bond, further corroborating the proposed structure.

Solid-State Structural Characterization

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information. It would confirm the connectivity, provide precise bond lengths and angles, and reveal the preferred conformation of the seven-membered azepane ring in the solid state. Furthermore, it would show the relative orientation of the benzoyl group with respect to the azepane ring. Studies on similar N-acylazepanes have shown that the azepane ring often adopts a chair-like conformation. byjus.com

Conformational Landscape Analysis of the Seven-Membered Azepane Ring

The seven-membered azepane ring is a flexible system that can exist in several conformations.

The azepane ring is known to have a complex conformational landscape, with chair and boat forms being the most discussed low-energy conformations. For N-substituted azepanes, the energy barrier to ring inversion can be significant. This process involves the interconversion between different chair and boat forms. Variable-temperature (VT) NMR spectroscopy is a key technique used to study these dynamics. By tracking changes in the NMR spectrum as the temperature is lowered, the point at which the signals for conformationally exchanging protons broaden and then resolve into distinct signals (the coalescence temperature) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process. For N-acyl azepanes, this barrier is influenced by the steric bulk of the acyl group and the electronic effects of restricted rotation about the amide bond.

Influence of Substituents on Ring Dynamics

The seven-membered azepane ring is an important structural motif in medicinal chemistry, known for its conformational flexibility. lifechemicals.com This flexibility, however, can be significantly modulated by the introduction of substituents, which in turn influences the molecule's biological activity. The dynamic behavior of the azepane ring, particularly its chair-to-chair interconversion, is governed by a complex interplay of steric and electronic factors imposed by these substituents. lifechemicals.comrsc.org

The introduction of a benzoyl group onto the nitrogen atom of the azepane ring, as in N-benzoylazepane structures, has a profound impact on the ring's dynamics. The primary effect is the introduction of an amide linkage. Due to resonance, the C(O)-N bond acquires a partial double-bond character. azom.comnanalysis.com This restricts free rotation around this bond, a phenomenon observable through temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. azom.comnih.gov This restricted rotation introduces a significant energy barrier that is often coupled with the ring inversion process, leading to more complex conformational behavior compared to simple N-alkyl azepanes. nih.govresearchgate.net

In a molecule such as This compound , substituents on the benzoyl ring further refine these dynamics. Their influence can be categorized into electronic and steric effects.

Electronic Effects: The electronic nature of substituents on the aromatic ring can alter the rotational barrier of the C(O)-N amide bond. libretexts.org Electron-withdrawing groups, like the chlorine atom at the 5-position, can increase the partial double-bond character of the amide bond by delocalizing the nitrogen's lone pair of electrons. Conversely, electron-donating groups, such as the methoxy group at the 2-position, can decrease this effect. Studies on related N-benzoyl systems have shown that the energy barriers for rotation increase with the electron-withdrawing power of the substituents. rsc.org This suggests that the electronic environment of the benzoyl ring directly modulates the energy required for conformational changes involving amide bond rotation.

The combination of these effects means that the ring dynamics of a substituted benzoyl-azepane are a result of at least two hindered rotational processes: the inversion of the azepane ring and the rotation around the C(O)-N amide bond. nih.gov Dynamic NMR studies on analogous N-benzoylated piperazines have successfully resolved these two processes, revealing distinct energy barriers for each. nih.gov The activation energy (ΔG‡) for the amide bond rotation is typically higher than that for the ring inversion.

While specific experimental data for This compound is not publicly available, the principles derived from related structures provide a strong framework for understanding its behavior. The table below summarizes the types of influence each substituent exerts.

Furthermore, to illustrate the magnitude of these energy barriers, representative data from dynamic NMR studies on related N-benzoylpiperazines are presented. These values demonstrate how substituents on the benzoyl ring can modulate the activation energies for both ring inversion and amide bond rotation.

Data adapted from studies on analogous N-benzoylpiperazine systems and presented for illustrative purposes. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azepane Derivatives in Research

Systematic Structural Modifications and Their Impact on Molecular Properties

Systematic structural modification is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of a molecule's properties. In the context of azepane derivatives, even minor alterations to the scaffold can lead to significant changes in biological activity and physicochemical characteristics.

Research into N-benzylated bicyclic azepanes has provided valuable insights into how substitutions on the aromatic ring influence biological activity. While not a direct analog of 1-(5-chloro-2-methoxybenzoyl)azepane, the findings from these studies can be extrapolated to understand the potential impact of the chloro substituent. For instance, a study on a series of halogenated N-benzylated bicyclic azepanes revealed that the position and nature of the halogen atom are critical for potency against various monoamine transporters. nih.gov

In one such study, the introduction of a para-chloro substituent on the benzyl (B1604629) ring was found to significantly decrease the inhibitory activity against the norepinephrine (B1679862) transporter (NET). Conversely, ortho- and meta-chloro substituents led to a marked increase in potency. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of electron-withdrawing groups on the benzoyl moiety.

To illustrate the impact of such modifications, the following data table, based on findings from related N-benzylated bicyclic azepane analogs, demonstrates the structure-activity relationship with respect to halogen substitution.

Table 1: Impact of Halogen Substitution on the Biological Activity of N-Benzylated Bicyclic Azepane Analogs

Compound Substituent IC₅₀ (nM) for NET Fold Change vs. Unsubstituted
Analog 1 H 60 ± 7 1.0
Analog 2 p-Chloro >1000 >16.7-fold decrease
Analog 3 m-Chloro 10 ± 1 6.0-fold increase
Analog 4 o-Chloro 25 ± 3 2.4-fold increase
Analog 5 m-Bromo 8 ± 1 7.5-fold increase

This table is generated based on data from structurally related compounds to infer potential trends for this compound.

These findings suggest that the 5-chloro (meta) position in this compound could be beneficial for certain biological activities, a hypothesis that would require empirical validation for this specific compound.

Influence of Benzoyl and Azepane Ring Substitution Patterns on Chemical Behavior and Interactions

The benzoyl moiety of this compound features two key substituents: a chloro group at the 5-position and a methoxy (B1213986) group at the 2-position.

Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the benzoyl ring. researchgate.net Its presence at the ortho position can induce a specific conformational preference of the benzoyl group relative to the azepane ring due to steric hindrance, which in turn affects the molecule's three-dimensional shape and its ability to bind to a target. nih.gov

Substitutions on the azepane ring itself also play a critical role. While this compound is unsubstituted on the azepane ring, studies on related derivatives have shown that the introduction of substituents can dramatically alter activity. For example, in a series of azepane-based inhibitors of protein kinase B (PKB), the stereochemistry and nature of substituents on the azepane ring were found to be critical for potent and selective inhibition. nih.gov

Conformational Aspects in Relation to Molecular Recognition and Functional Profiles

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair and boat forms. researchgate.net The specific conformation adopted by an azepane derivative is crucial for its interaction with biological targets, as the spatial arrangement of functional groups must be complementary to the binding site.

Molecular modeling studies on related N-benzoyl piperidines and other cyclic amines have shown that the amide bond can exist in either a cis or trans conformation, with the trans conformation generally being more stable. The torsional angle between the benzoyl ring and the amide plane is also a critical parameter. Conformational analysis of these types of molecules helps in understanding how they present their pharmacophoric elements to a biological receptor. nih.gov The specific conformational preferences of this compound would dictate how the chloro and methoxy-substituted phenyl ring is oriented, which is vital for its molecular recognition and subsequent functional profile.

Rational Design Principles for Novel Azepane-Based Scaffolds

The rational design of novel azepane-based scaffolds is guided by a deep understanding of the principles of molecular recognition and structure-based drug design. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key principles in the rational design of azepane-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The azepane ring can be used as a scaffold to mimic the core structures of other successful drugs or natural products. For instance, it can serve as a bioisostere for piperidine (B6355638) or other cyclic amines to explore new chemical space and improve properties like solubility or metabolic stability. researchgate.net

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational tools like molecular docking and molecular dynamics can be employed to design azepane derivatives that fit optimally into the binding site. nih.govmdpi.com This approach was successfully used to optimize azepane derivatives as protein kinase B inhibitors, where the crystal structure of a lead compound in complex with the target protein guided the design of more stable and potent analogs. nih.gov

The design of this compound likely involved considering the optimal substitution pattern on a benzoyl-azepane scaffold to achieve a desired biological effect. The selection of a 5-chloro and 2-methoxy substitution pattern would have been a deliberate choice to balance electronic, steric, and pharmacokinetic properties to enhance its interaction with a specific, though not publicly disclosed, biological target.

Advanced Research Applications of Azepane Based Chemical Probes and Scaffolds

Exploration of Azepane Frameworks in Chemical Biology Tool Development

The azepane scaffold is a cornerstone in the development of new therapeutic agents and chemical probes for exploring biological systems. nih.gov Its derivatives are recognized for their structural diversity and wide range of pharmacological properties, making them a focal point in medicinal chemistry. nih.gov The development of novel, highly active, and less toxic compounds containing the azepane motif is an active area of research. nih.gov

The versatility of the azepane ring allows for its incorporation into a variety of molecular architectures aimed at probing or modulating biological pathways. For instance, the synthesis of functionalized azepines through methods like copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes expands the chemical space available for creating new tools. nih.gov Such synthetic strategies enable the introduction of various substituents, which is crucial for developing probes with specific properties for chemical biology research. nih.gov The ability to generate libraries of azepane derivatives facilitates the screening process for identifying compounds with desired biological activities, which is a fundamental aspect of chemical biology tool development. acs.org

Investigation of Azepane Derivatives as Inhibitors of Specific Molecular Targets (e.g., protein kinases, enzymes involved in biochemical pathways)

A significant area of research for azepane derivatives is their application as inhibitors of specific enzymes and receptors, particularly protein kinases, which are crucial regulators of cellular processes.

Protein Kinase B (PKB/Akt) Inhibition:

A notable example involves the structure-based optimization of azepane derivatives as inhibitors of Protein Kinase B (PKB, also known as Akt). acs.orgnih.gov A lead compound, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (1), was identified as a potent PKB inhibitor with an IC₅₀ of 5 nM. acs.orgepa.gov However, this compound was found to be unstable in plasma due to its ester linkage. acs.orgepa.gov

To address this instability, researchers designed and synthesized several new derivatives with more stable linkers. acs.org One such derivative, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (4), replaced the ester group with a stable amide bond. This modification resulted in a highly active and plasma-stable inhibitor with an IC₅₀ of 4 nM for PKBα. acs.orgnih.govepa.gov The successful optimization was guided by molecular modeling and X-ray crystallography of the inhibitors bound to the related Protein Kinase A (PKA), which was used as a surrogate. acs.orgnih.gov

Inhibitory Activity of Azepane Derivatives against Protein Kinase Bα (PKBα)
CompoundCore StructureLinker TypeIC₅₀ (nM)Plasma Stability
(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterBenzoyl-azepaneEster5Unstable
N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamideBenzoyl-azepaneAmide4Stable

Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT3 Receptor Antagonism:

In another line of research, benzamide (B126) derivatives incorporating a diazepine (B8756704) (a seven-membered ring with two nitrogen atoms) moiety were investigated as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. nih.gov A series of compounds were prepared from 4-amino-5-chloro-2-methoxybenzoic acid and evaluated for their receptor binding affinities. nih.gov The compound 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82) demonstrated significantly higher affinity for the dopamine D2 receptor compared to the reference drug metoclopramide, while also maintaining potent 5-HT3 receptor affinity. nih.gov

Development of Novel Synthetic Reagents and Catalysts Utilizing Azepane Motifs

The synthesis of the seven-membered azepane ring presents a challenge for synthetic chemists due to slower cyclization kinetics compared to five- or six-membered rings. nih.gov Consequently, the development of new and efficient synthetic methods is a key research focus.

Recent advancements include a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes, which provides an effective route to trifluoromethyl-substituted azepine derivatives. nih.gov This method highlights the use of catalysis to overcome the kinetic barriers associated with forming seven-membered rings. nih.gov Another innovative approach involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, which then undergoes selective annulation to form azepane derivatives. acs.org This protocol is valued for its efficiency and good tolerance of various functional groups, offering a powerful tool for synthesizing these N-heterocycles. acs.org The development of such synthetic strategies is crucial for creating structurally diverse azepane-based compounds for various research applications. researchgate.net

Studies on DNA Intercalation and Topoisomerase II Inhibition as Research Mechanisms

DNA and its associated enzymes, like topoisomerases, are critical targets for anticancer drugs. nih.gov Some azepane-based scaffolds have been investigated for their potential to interfere with DNA function. Specifically, research into more complex dibenzo[b,f]azepine derivatives, which feature a rigid tricyclic system containing an azepine ring, has shown promise in this area. nih.gov

In one study, researchers designed and synthesized a series of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide analogues and their cyclized 1,3,4-oxadiazole (B1194373) counterparts. nih.gov These compounds were designed to act as both DNA intercalators and topoisomerase II inhibitors, mimicking some pharmacophoric features of the known anticancer drug doxorubicin. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of DNA, disrupting its structure and hindering replication. nih.gov Topoisomerase II is an enzyme that manages DNA tangles by creating temporary double-strand breaks; its inhibition can lead to the accumulation of these breaks and cell death. nih.gov

The study found that several of the synthesized rigid oxadiazole derivatives were potent inhibitors of topoisomerase II. nih.gov The most active compound, designated 5e, exhibited a half-maximal inhibitory concentration (IC₅₀) of 6.36 µM against topoisomerase II. nih.gov This research demonstrates that azepine-containing ring systems can be engineered to function as dual-action agents targeting fundamental cancer-related processes. nih.gov

Topoisomerase II Inhibitory Activity of Dibenzo[b,f]azepine Derivatives
CompoundCore StructureMechanismIC₅₀ (µM)
5e (a 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivative)Dibenzo[b,f]azepineTopoisomerase II Inhibition6.36
Doxorubicin (Reference)AnthracyclineTopoisomerase II Inhibition & DNA Intercalation-

Azepane Derivatives in Material Science and Supramolecular Chemistry Research

The structural features of azepane derivatives also lend themselves to applications in supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, ordered structures.

Research on polycyclic pyrimidoazepine derivatives has shown that subtle changes in the molecular structure can lead to significantly different supramolecular assemblies in the solid state. nih.gov In a study of five closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, it was observed that while the individual molecules had very similar conformations (with the azepine ring in a boat-like shape), their packing in the crystal lattice was distinct. nih.gov The supramolecular structures were dictated by different patterns of hydrogen bonds and other intermolecular interactions. nih.govnih.gov This sensitivity of the supramolecular assembly to minor structural modifications highlights the potential for designing azepane-based molecules as building blocks for crystal engineering and the development of new materials with specific solid-state properties.

Furthermore, the incorporation of fluorine atoms into organic molecules, including azepane derivatives, is of growing importance in materials science. nih.gov Fluorinated compounds often exhibit unique properties, such as altered electronics and increased thermal and metabolic stability, making them attractive for various advanced material applications. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 1-(5-chloro-2-methoxybenzoyl)azepane, and how can reaction conditions be optimized?

The synthesis typically involves N-acylation of azepane derivatives with substituted benzoyl chlorides. For example, 3-chloro-1-(5H-dibenzazepin-5-yl)propan-1-one was synthesized via N-acylation of dibenzazepine with 3-chloropropionyl chloride . Adapting this method, the target compound could be prepared by reacting azepane with 5-chloro-2-methoxybenzoyl chloride under inert conditions. Optimization may include:

  • Catalyst selection : Use of triethylamine or DMAP to enhance acylation efficiency.
  • Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the azepane ring conformation and substitution pattern (e.g., methoxy and chloro groups at positions 2 and 5, respectively) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted benzoyl chloride or azepane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of azepane derivatives?

Discrepancies may arise from structural variations (e.g., substituent positioning) or assay-specific factors . For example:

  • Functional group impact : Compare this compound with analogs lacking the methoxy group (e.g., 5-chloro-2-methylaminobenzophenone) to isolate electronic effects .
  • Assay validation : Replicate studies under standardized conditions (e.g., cell lines, concentration ranges) to minimize variability .
  • Computational modeling : Use Molecular Operating Environment (MOE) software to predict binding affinities and correlate with experimental data .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

SAR studies should systematically modify:

  • Azepane ring size : Compare 7-membered azepane with 6-membered piperidine derivatives to assess conformational flexibility .
  • Substituent effects : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the 5-position of the benzoyl moiety to evaluate electronic contributions .
  • Bioisosteric replacements : Replace the methoxy group with trifluoromethoxy or ethoxy groups to probe steric and metabolic stability .

Q. How can computational methods enhance the understanding of this compound's reactivity and stability?

  • Density Functional Theory (DFT) : Predict reaction pathways for acylation and cyclization steps, identifying transition states and energy barriers .
  • Molecular dynamics simulations : Model solvation effects and degradation kinetics in aqueous or lipid environments .
  • LogP/PSA calculations : Estimate pharmacokinetic properties (e.g., LogP = 3.56, PSA = 49.06 Ų) to guide drug-likeness assessments .

Methodological Considerations

Q. What experimental protocols mitigate challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce batch variability during acylation .
  • In-line analytics : Real-time HPLC monitoring ensures consistent intermediate quality .
  • Green chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale production .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Reference standards : Use certified materials (e.g., USP/EP impurity standards) to calibrate instruments .
  • Deuterated solvent effects : Account for solvent-induced shifts in NMR by comparing data in CDCl₃ vs. DMSO-d₆ .
  • Collaborative validation : Cross-verify data with independent labs using identical samples .

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